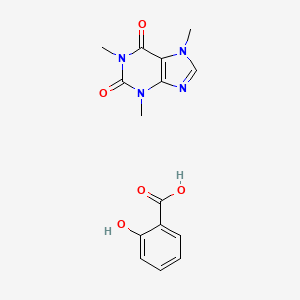
Caffeine salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caffeine salicylate is a compound formed by the reaction of caffeine, a central nervous system stimulant, with salicylic acid, an anti-inflammatory agent
Preparation Methods
Synthetic Routes and Reaction Conditions
Caffeine salicylate can be synthesized by reacting caffeine with salicylic acid. The typical procedure involves dissolving caffeine and salicylic acid in a solvent such as toluene and warming the mixture on a steam bath until the reaction is complete . The reaction conditions are relatively mild, making it a straightforward synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles to laboratory methods, with adjustments for scale and efficiency. The use of solvents and controlled reaction conditions would be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Caffeine salicylate undergoes various chemical reactions, including:
Oxidation: The salicylate moiety can undergo oxidation, altering the compound’s properties.
Reduction: Reduction reactions can modify the caffeine component.
Substitution: Both caffeine and salicylic acid components can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives of salicylic acid, while substitution reactions can introduce new functional groups to the caffeine or salicylic acid moieties.
Scientific Research Applications
Caffeine salicylate has several scientific research applications:
Chemistry: It is used as a model compound to study the interactions between caffeine and salicylic acid derivatives.
Medicine: The compound’s combined stimulant and anti-inflammatory properties make it a subject of interest for developing new therapeutic agents.
Mechanism of Action
Caffeine salicylate exerts its effects through the combined mechanisms of caffeine and salicylic acid. Caffeine acts as a central nervous system stimulant by inhibiting phosphodiesterase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels, and antagonizing adenosine receptors . Salicylic acid, on the other hand, exerts anti-inflammatory effects by inhibiting cyclooxygenase enzymes, reducing the production of prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Sodium salicylate: Similar to caffeine salicylate, sodium salicylate combines salicylic acid with sodium, enhancing its solubility and anti-inflammatory properties.
Magnesium salicylate: This compound also combines salicylic acid with magnesium, providing anti-inflammatory and analgesic effects.
Choline salicylate: Combines salicylic acid with choline, used for its anti-inflammatory and pain-relieving properties.
Uniqueness
This compound is unique due to its combination of stimulant and anti-inflammatory properties
Conclusion
This compound is a fascinating compound that combines the properties of caffeine and salicylic acid Its synthesis is straightforward, and it undergoes various chemical reactions that can be harnessed for different applications
Properties
CAS No. |
5743-22-6 |
|---|---|
Molecular Formula |
C15H16N4O5 |
Molecular Weight |
332.31 g/mol |
IUPAC Name |
2-hydroxybenzoic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2.C7H6O3/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-6-4-2-1-3-5(6)7(9)10/h4H,1-3H3;1-4,8H,(H,9,10) |
InChI Key |
SVXXBCDDJXZXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


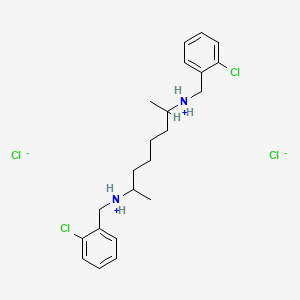
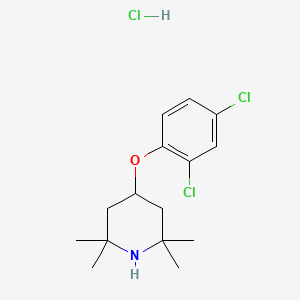
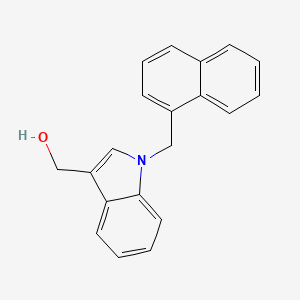
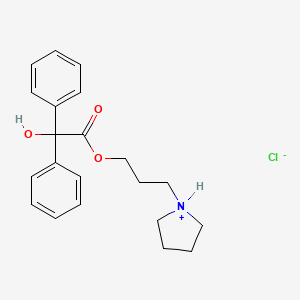
![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)
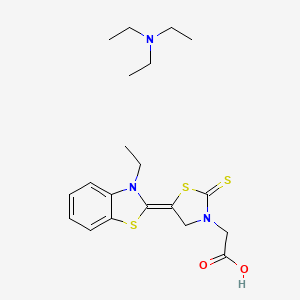
![Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt](/img/structure/B13766532.png)
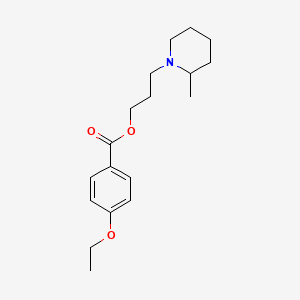


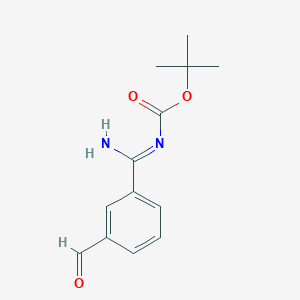
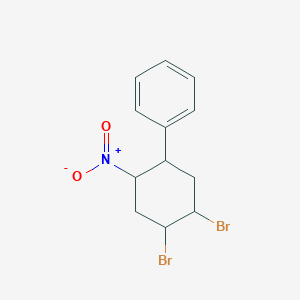
![N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13766564.png)

